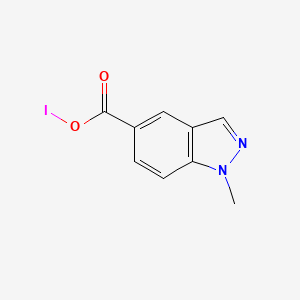

Iodo 1-methylindazole-5-carboxylate

Description

Iodo 1-methylindazole-5-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a methyl group at the 1-position, an iodine atom at the 3-position, and a carboxylate ester at the 5-position.

Properties

IUPAC Name |

iodo 1-methylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O2/c1-12-8-3-2-6(9(13)14-10)4-7(8)5-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAJVNULWCEMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OI)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Methylation of Indazole-5-Carboxylate Precursors

The synthesis typically begins with the preparation of 1-methylindazole-5-carboxylate. A two-step protocol involves:

-

Esterification of indazole-5-carboxylic acid : Treatment with ethanol under acidic conditions (e.g., H₂SO₄) yields the ethyl ester.

-

N-Methylation : Reaction with methyl iodide in the presence of a mild base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C achieves selective methylation at N(1). Notably, stronger bases risk saponification of the ester, necessitating careful optimization.

Regioselective Iodination at C(3)

Iodination of 1-methylindazole-5-carboxylate presents challenges due to competing reactivity at C(3) and C(7). Two primary methods have been validated:

Electrophilic Iodination with I₂/KOH/Dioxane

Adapted from the iodination of 5-methoxyindazole, this method employs iodine (1.2 equiv) and potassium hydroxide (3 equiv) in 1,4-dioxane at 0–25°C. The reaction proceeds via an electrophilic mechanism, with the ester group at C(5) exerting a mild electron-withdrawing effect that directs iodination to C(3). Crude yields exceed 90%, though purification via recrystallization (ethyl acetate/hexane) is required to isolate the product.

Zeolite-Catalyzed Iodination

A patent-derived approach utilizes β-form zeolite (Si/Al = 10–250) with iodine, iodic acid, and acetic anhydride. This system enhances regioselectivity and minimizes byproducts, achieving 70–85% isolated yield after crystallization. The zeolite’s microporous structure facilitates substrate orientation, favoring C(3) substitution over competing sites.

Comparative Analysis of Iodination Methodologies

| Parameter | I₂/KOH/Dioxane | Zeolite-Catalyzed |

|---|---|---|

| Yield | 90% (crude) | 85% (isolated) |

| Reaction Time | 12–24 h | 6–8 h |

| Regioselectivity | >95% | >98% |

| Purification | Recrystallization | Crystallization |

| Scalability | Moderate | High |

The zeolite method offers superior scalability and purity but requires specialized catalysts. Conversely, the I₂/KOH system is more accessible for laboratory-scale synthesis.

Functional Group Compatibility and Side Reactions

Ester Stability During Iodination

The ethyl ester at C(5) is susceptible to hydrolysis under strongly basic conditions (e.g., KOH). Mitigation strategies include:

Competing Substitution at C(7)

Electronic effects from the ester group occasionally lead to minor iodination at C(7). This side product (≤5%) is separable via column chromatography (silica gel, 9:1 hexane/ethyl acetate).

Applications in Heterocyclic Chemistry

This compound serves as a versatile intermediate:

Chemical Reactions Analysis

Types of Reactions

Iodo 1-methylindazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Iodo 1-methylindazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound is used in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of Iodo 1-methylindazole-5-carboxylate involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with biological molecules, influencing their activity. The indazole ring can interact with various enzymes and receptors, modulating their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

| Compound Name | CAS RN | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|

| Methyl 3-iodo-1H-indazole-5-carboxylate | 885271-25-0 | 3-Iodo, 5-carboxylate | 0.98 | Reference compound |

| Methyl 3-iodo-1H-indazole-6-carboxylate | 885518-82-1 | 3-Iodo, 6-carboxylate | 0.98 | Carboxylate position (6 vs. 5) |

| Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate | 1227270-79-2 | 3-Iodo, 5-chloro, 6-carboxylate | 0.82 | Additional chloro substituent |

| Methyl 1H-indazole-6-carboxylate | 170487-40-8 | No halogen, 6-carboxylate | 0.80 | Absence of iodine atom |

| Methyl 1H-indazole-5-carboxylate | 473416-12-5 | No halogen, 5-carboxylate | 0.80 | Absence of iodine atom |

Key Findings

Positional Isomerism (5- vs. 6-Carboxylate):

Methyl 3-iodo-1H-indazole-6-carboxylate (CAS 885518-82-1) exhibits a similarity score of 0.98 to the 5-carboxylate analog, indicating nearly identical electronic environments. However, the shifted carboxylate group may influence steric interactions in molecular docking studies or synthetic pathways .

Halogen Substitution: The presence of iodine at the 3-position distinguishes these compounds from non-halogenated analogs (e.g., CAS 170487-40-8 and 473416-12-5).

Multi-Substituted Derivatives:

Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate (CAS 1227270-79-2) introduces a chloro substituent, reducing the similarity score to 0.82. This modification could alter reactivity in cross-coupling reactions or metabolic stability .

Non-Halogenated Analogs: Compounds lacking iodine (CAS 170487-40-8 and 473416-12-5) are less sterically hindered, which may simplify synthetic routes but reduce specificity in target binding applications.

Research Implications

- Synthetic Chemistry: The iodine atom in Methyl 3-iodo-1H-indazole-5-carboxylate facilitates further functionalization via Ullmann or Suzuki-Miyaura coupling reactions, unlike non-halogenated analogs.

- Biological Activity: The 5-carboxylate position may optimize hydrogen-bonding interactions in enzyme active sites compared to the 6-position isomer.

Biological Activity

Iodo 1-methylindazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an indazole ring with a carboxylate group and an iodine atom, which contributes to its unique reactivity and biological properties. The presence of iodine allows for halogen bonding interactions with biological molecules, potentially influencing their activity.

Biological Activities

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : It has shown promise in inhibiting cancer cell proliferation through the modulation of specific enzyme activities involved in metabolic pathways. This inhibition can lead to altered cellular signaling that may be beneficial in cancer treatment.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, although further research is required to elucidate the underlying mechanisms.

The mechanism of action for this compound involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs.

- Receptor Modulation : It may interact with specific receptors, leading to changes in cellular responses that contribute to its therapeutic effects.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Demonstrated inhibition of cancer cell lines through enzyme modulation. | |

| Antimicrobial Properties | Showed effectiveness against several bacterial strains. | |

| Anti-inflammatory Effects | Indicated potential to reduce inflammation markers in vitro. |

Synthesis and Applications

This compound serves as a versatile building block in synthetic organic chemistry. Its derivatives are being explored for their potential therapeutic applications in various fields, including:

- Medicinal Chemistry : Development of new drugs targeting metabolic disorders and cancers.

- Material Science : Utilization in creating materials with specific properties such as dyes and polymers.

Q & A

Q. What are the common synthetic routes for preparing Iodo 1-methylindazole-5-carboxylate, and what reaction conditions are critical for high yield?

The synthesis typically involves a two-step process: (1) iodination of a pre-functionalized indazole core, often using iodine and an oxidizing agent (e.g., hydrogen peroxide) to introduce the iodine atom at the desired position, followed by (2) esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄) . Key parameters include temperature control (0–5°C for iodination to prevent over-oxidation) and stoichiometric ratios (excess iodine for complete substitution). Industrial-scale methods may employ continuous flow reactors to enhance efficiency .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ester functionality.

- HPLC (≥95% purity threshold) and mass spectrometry (HRMS) for molecular weight validation.

- Thermal analysis (DSC, TGA) to assess decomposition profiles and phase transitions, critical for stability studies .

- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .

Q. What preliminary biological activities have been reported for iodo-substituted indazole derivatives, and how are these assays designed?

Early studies highlight antimicrobial (e.g., bacterial MIC assays using Gram-positive/negative strains) and anticancer potential (e.g., IC₅₀ determination in MCF-7 or HeLa cell lines via MTT assays). The iodo group’s role in redox modulation and apoptosis induction is often probed using ROS detection kits and flow cytometry .

Advanced Research Questions

Q. How can the iodination step be optimized to mitigate competing side reactions (e.g., diiodination or oxidation)?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine solubility and regioselectivity.

- Catalytic additives : Silver salts (AgNO₃) can direct iodination to the 4-position of the indazole ring .

- Temperature gradients : Gradual warming (0°C → room temperature) minimizes over-iodination .

- Post-reaction quenching : Sodium thiosulfate removes excess iodine to prevent unwanted oxidation .

Q. How do researchers reconcile contradictions between computational docking predictions and experimental bioactivity data for iodo-substituted indazoles?

- Steric vs. electronic effects : Molecular docking (e.g., AutoDock Vina) may predict strong binding (e.g., −9.2 kcal/mol) at para positions, but steric hindrance in vitro can reduce efficacy. Adjust docking parameters to account for ligand flexibility and solvation .

- Validate with mutagenesis : If a target protein’s active site shows poor correlation with docking, site-directed mutagenesis (e.g., altering hydrophobic residues) can test steric hypotheses .

Q. What advanced analytical methods are used to investigate the stability of this compound under physiological conditions?

- LC-MS/MS metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify degradation products (e.g., deiodination or ester hydrolysis) .

- Isotopic labeling : Use deuterated solvents (D₂O) in stability studies to trace hydrolysis pathways via ¹H NMR .

- Accelerated stability testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks, monitoring purity via HPLC .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent iodo-indazole analogs?

- Positional isomer libraries : Synthesize 3-, 4-, and 5-iodo derivatives to map bioactivity trends. For example, 3-iodo substitution (CAS 885271-25-0) shows enhanced anticancer activity in preliminary screens .

- Functional group swapping : Replace the methyl ester with amides or ketones to modulate lipophilicity (logP) and bioavailability .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., the iodo group’s polarizability) .

Methodological Notes

- Data Interpretation : Conflicting bioactivity results (e.g., variable IC₅₀ values across cell lines) may arise from differences in membrane permeability or efflux pump expression. Pair assays with cellular uptake studies (e.g., fluorescent tagging) .

- Synthetic Challenges : Low yields in esterification steps often stem from residual moisture; employ molecular sieves or anhydrous methanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.